4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound with a unique structure that includes a benzimidazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions include substituted benzimidazoles, which have diverse applications in medicinal chemistry .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYASGZISVRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958605 | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3752-24-7 | |
Record name | 3752-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?
A: Several synthetic routes have been explored, highlighting the versatility of this scaffold. One approach utilizes the Diels-Alder reaction of 4-vinylimidazoles with N-phenylmaleimide, followed by an intermolecular ene reaction. This method allows for the diastereoselective synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields and atom economy []. Another strategy involves a three-step synthesis starting from 1,2-epoxy-4-vinylcyclohexane. This pathway includes epoxide ring opening, oxidation, and condensation with cyanamide to yield the desired 2-aminobenzimidazole derivative [].
Q2: How does the structure of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles relate to their biological activity?
A: Research suggests that the presence of specific substituents on the aryl rings significantly influences the biological activity of these compounds. For instance, incorporating a trimethoxyphenyl pharmacophore in 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles has demonstrated promising results as tubulin inhibitors []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of potent and selective inhibitors.
Q3: Have 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives shown potential as cyclooxygenase (COX-2) inhibitors?
A: Yes, research has explored the design and synthesis of novel 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives specifically as selective COX-2 inhibitors [, ]. This research indicates the potential of this chemical scaffold for developing new anti-inflammatory drugs.
Q4: Are there any applications of pericyclic reactions in the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?
A: Yes, pericyclic reactions, specifically the Diels-Alder reaction, have been successfully employed in the divergent synthesis of diverse this compound derivatives []. This approach highlights the utility of pericyclic reactions in accessing complex molecular architectures with potential biological relevance.
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